molecular formula C16H15N3O4S B5728319 3-ethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide

3-ethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B5728319
M. Wt: 345.4 g/mol
InChI Key: DVCBMQZCEFHLMJ-UHFFFAOYSA-N
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Description

3-ethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide is a chemical compound known for its potential applications in various scientific fields. This compound features a benzamide core with an ethoxy group and a nitrophenyl carbamothioyl moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 3-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-nitroaniline in the presence of a base to yield the desired product. The reaction conditions often include solvents like dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), alkyl halides.

    Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate (K2CO3).

Major Products

    Reduction: 3-ethoxy-N-[(3-aminophenyl)carbamothioyl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

3-ethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its anti-cancer properties and as a potential drug candidate.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and carbamothioyl groups. These interactions can modulate biological pathways, leading to the observed effects in various assays.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide.
  • 3-ethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide.
  • 3-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide.

Uniqueness

3-ethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the nitro group on the phenyl ring can significantly affect the compound’s electronic properties and, consequently, its behavior in chemical and biological systems.

Properties

IUPAC Name

3-ethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-2-23-14-8-3-5-11(9-14)15(20)18-16(24)17-12-6-4-7-13(10-12)19(21)22/h3-10H,2H2,1H3,(H2,17,18,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCBMQZCEFHLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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